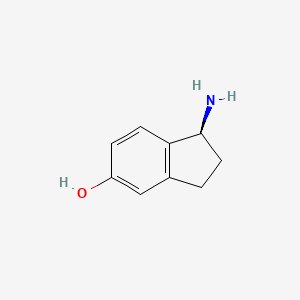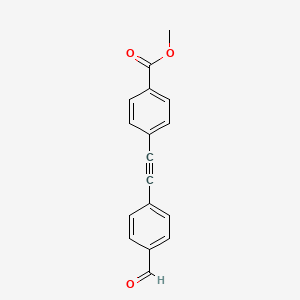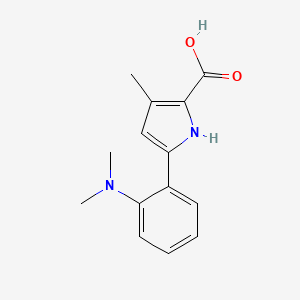
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride is a chiral compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features an indane skeleton, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and a hydroxyl group on the indane structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: Indanone is reduced to (S)-1-Amino-2,3-Dihydro-1H-Indene using a chiral reducing agent such as (S)-CBS catalyst.
Hydroxylation: The resulting compound is then hydroxylated at the 5-position using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides or acyl chlorides, base such as sodium hydride (NaH).
Major Products:
Oxidation: 1-Amino-2,3-Dihydro-1H-Inden-5-one.
Reduction: 1-Amino-2,3-Dihydro-1H-Indane.
Substitution: Various ethers or esters depending on the electrophile used.
科学研究应用
(S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: The compound is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired pharmacological effects.
相似化合物的比较
1-Amino-2,3-Dihydro-1H-Indene: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
1-Hydroxy-2,3-Dihydro-1H-Indene: Lacks the amino group, affecting its interaction with biological targets.
1-Amino-2,3-Dihydro-1H-Inden-5-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness: (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride is unique due to the presence of both amino and hydroxyl groups on the indane skeleton. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
(1S)-1-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9,11H,1,4,10H2/t9-/m0/s1 |
InChI 键 |
BYWKFVGAEAECSB-VIFPVBQESA-N |
手性 SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)O |
规范 SMILES |
C1CC2=C(C1N)C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)





